(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Kinase inhibition Anti-inflammatory Fragment-based screening

This 5H-pyrrolo[3,4-d]pyrimidine derivative features a 4-isopropoxybenzoyl group at N6, a substitution pattern distinct from common chlorophenyl or thiophenyl analogs. Ideal for expanding screening library diversity and exploring unique hinge-binding interactions in kinase programs. The 4-isopropoxy handle enables O-dealkylation to phenol followed by further functionalization, supporting fragment elaboration. Bulk procurement recommended for SAR exploration and docking benchmark sets.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 1448059-06-0
Cat. No. B2506101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
CAS1448059-06-0
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C16H17N3O2/c1-11(2)21-14-5-3-12(4-6-14)16(20)19-8-13-7-17-10-18-15(13)9-19/h3-7,10-11H,8-9H2,1-2H3
InChIKeyQVZVEHCONHVQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448059-06-0): Core Scaffold & Physicochemical Identity for Procurement Evaluation


(4-Isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448059-06-0, C₁₆H₁₇N₃O₂, MW 283.33) belongs to the 5H-pyrrolo[3,4-d]pyrimidine class, a bicyclic heteroaromatic scaffold recognized for its utility in kinase inhibitor design and anti-inflammatory research [1]. The compound features a 4-isopropoxybenzoyl substituent at the N6 position of a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, a substitution pattern that distinguishes it from other aryl-methanone analogs in this series [2]. Bulk procurement is typically oriented toward screening library construction and structure–activity relationship (SAR) exploration.

Why Generic Pyrrolo[3,4-d]pyrimidine Analogs Cannot Replace (4-Isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone in Procurement Decisions


Within the pyrrolo[3,4-d]pyrimidine family, even minor alterations to the N6 aryl substituent can profoundly shift both potency and selectivity profiles. Published structure–activity relationship (SAR) studies on related 5H-pyrrolo[3,4-d]pyrimidine derivatives demonstrate that variations in the benzoyl group directly modulate inhibitory activity against kinases such as ERK2 (IC₅₀ differences >10-fold) and ribosomal protein S6 kinase alpha-3 [1]. Consequently, substituting (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone with a seemingly similar congener (e.g., 4-chlorophenyl or thiophenyl analogs) without empirical validation risks introducing uncharacterized potency gaps and misleading SAR conclusions.

Quantitative Differentiation Evidence for (4-Isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Versus Closest Analogs


Public Domains Lack Quantitative Head-to-Head Data for This Compound

An exhaustive search of primary literature, patents, BindingDB, ChEMBL, and PubChem (as of 2025-04-29) failed to retrieve any quantitative biological activity, selectivity, or pharmacokinetic data specifically for (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone [1]. The only publicly retrievable information consists of molecular formula, molecular weight, and the IUPAC name, sourced from vendor catalogs that are outside the permitted citation scope. No direct head-to-head comparison, cross-study comparable dataset, or class-level quantitative inference can be constructed for this exact compound. This evidence gap must inform procurement decisions: the molecule is currently an uncharacterized entity whose differentiation from analogs rests solely on structural uniqueness, not on demonstrated performance metrics.

Kinase inhibition Anti-inflammatory Fragment-based screening

Class-Level Kinase Inhibitory Potential Inferred from Structural Analogs

Although no direct data exist for the target compound, the pyrrolo[3,4-d]pyrimidine core to which it belongs has demonstrated modest kinase inhibitory activity. A structurally related 5,5-dimethyl-2-(phenylamino) analog (US9546173, compound 154) exhibited IC₅₀ values of 3.03 µM against ERK2 (MAPK1) and 1.64 µM against Ribosomal protein S6 kinase alpha-3 (RS6KA3) [1]. This establishes that the scaffold is druggable, but the specific contribution of the 4-isopropoxyphenyl group in the target compound remains untested. The isopropoxy substituent may modulate lipophilicity (clogP) and target engagement differently than the 2-benzyl-4-methylpiperazine substituent present in the reference analog.

ERK2 inhibition RS6KA3 inhibition Pyrrolopyrimidine scaffold

Physicochemical Differentiation: Substitution Pattern Dictates Calculated logP and H-Bonding Capacity

Using PubChem's XLogP3-AA algorithm as a benchmark, a close analog featuring a 2,4,5-trifluorophenylcyclohexanamine substituent (CID 15949418) yields XLogP = 1.7 with 1 H-bond donor and 7 H-bond acceptors [1]. The target compound replaces the complex amine tail with a simple 4-isopropoxybenzoyl group, which eliminates the primary amine donor and reduces H-bond acceptor count (3 N, 2 O vs. 4 N, 3 F, 0 O). This structural simplification is expected to lower polarity, reduce molecular weight by ~65 Da, and shift logP upward by approximately 0.5–1.0 units — a difference that can affect solubility, permeability, and off-target binding in cellular assays [2]. Without experimental logP or solubility measurements, these remain computational projections that must be verified empirically.

Lipophilicity Drug-likeness Fragment metrics

Application Scenarios for (4-Isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Based on Available Evidence


Scaffold-Diversified Kinase Screening Library Expansion

The pyrrolo[3,4-d]pyrimidine core is a privileged scaffold for kinase ATP-binding site engagement, as evidenced by ERK2 and RS6KA3 inhibition data from structurally related analogs [1]. Incorporating (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone into a screening deck expands the diversity of N6-substituents beyond the commonly explored chlorophenyl, thiophenyl, and morpholinosulfonyl variants, potentially capturing unique hinge-binding interactions [2]. Users must engage the vendor to confirm purity (≥95% recommended) and identity (¹H NMR, LCMS) before initiating high-throughput screening.

Fragment-Based Lead Discovery (FBLD) Follow-Up Chemistry

With a molecular weight of 283.33 Da and a heavy atom count of 21, this compound falls within fragment-like property space (typically MW < 300 Da). The 4-isopropoxybenzoyl group offers a vector for subsequent functionalization (e.g., O-dealkylation to phenol, followed by alkylation or sulfonylation) without altering the core scaffold. This contrasts with 4-chlorophenyl or thiophenyl analogs that lack synthetically accessible handles at the para position [2]. Procurement for fragment elaboration campaigns should prioritize obtainment of a small quantity (10–50 mg) for initial medicinal chemistry validation.

Negative-Control Tool Compound Generation

Given the complete lack of reported bioactivity data for this precise compound [3], it may serve as a presumptive inactive or low-activity control in assays where the 4-chlorophenyl or 4-morpholinosulfonyl analogs have shown measurable activity. However, this application requires prior in-house profiling: the compound must be confirmed inactive (e.g., IC₅₀ > 30 µM) against the primary target to qualify as a true negative control. Procurement should be contingent on the vendor providing a certificate of analysis (CoA) and, ideally, preliminary screening data.

Computational Chemistry: Docking Benchmark Set Augmentation

The compound's computed property divergence from the closest PubChem-indexed pyrrolo[3,4-d]pyrimidine analog (XLogP shift of ~+0.5–1.0, HBD reduction by 1) [1] makes it a valuable addition to docking benchmark sets aimed at testing scoring function sensitivity to ligand lipophilicity and hydrogen-bond donor count. Procurement of a small quantity (5–10 mg) is sufficient for generating 3D conformational libraries (e.g., using OMEGA or ConfGen) and performing retrospective enrichment studies.

Quote Request

Request a Quote for (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.